Cas no 851973-23-4 (Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate)

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
- ethyl 8-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate
- DB-297592
- 851973-23-4
- 724788-49-2
- SCHEMBL3274638
- Ethyl 8-fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylate
- ethyl 8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- SB69998
- DB-187508
- ethyl 8-fluoro-6-(methoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ETHYL8-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE
- AKOS024463750
- SUXMPXFHRSDPSG-UHFFFAOYSA-N
-
- MDL: MFCD26967944
- インチ: InChI=1S/C13H12FNO4/c1-3-19-13(17)9-6-15-11-8(12(9)16)4-7(18-2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16)
- InChIKey: SUXMPXFHRSDPSG-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CNC2=C(C=C(C=C2F)OC)C1=O
計算された属性
- 精确分子量: 265.07503603g/mol
- 同位素质量: 265.07503603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- XLogP3: 2.1
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0989153-1g |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 1g |
$810 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743790-1g |
Ethyl 8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
851973-23-4 | 98% | 1g |
¥5720.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y0989153-5g |
ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 5g |
$2000 | 2025-02-27 | |
Chemenu | CM143413-1g |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y0989153-5g |
ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 5g |
$2000 | 2025-02-22 | |
Alichem | A189007391-1g |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 1g |
$709.56 | 2023-08-31 | |
Chemenu | CM143413-1g |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 1g |
$583 | 2021-08-05 | |
Ambeed | A298723-1g |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 1g |
$681.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y0989153-5g |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |
851973-23-4 | 95% | 5g |
$2000 | 2024-08-02 |
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylateに関する追加情報
Research Brief on Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 851973-23-4)
Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 851973-23-4) is a fluorinated quinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the quinoline family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine and methoxy groups in its structure enhances its bioactivity and metabolic stability, making it a promising candidate for further research and development.
Recent studies have focused on the synthesis, characterization, and biological evaluation of Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate. Researchers have employed advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, to achieve high yields and purity of the compound. The structural elucidation has been confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, ensuring the accuracy of the compound's identification.
One of the key areas of investigation has been the compound's potential as an antimicrobial agent. Preliminary in vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity, although further mechanistic studies are required to confirm these hypotheses.
In addition to its antimicrobial properties, Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has shown promise in anticancer research. Cell-based assays have revealed its ability to inhibit the proliferation of various cancer cell lines, such as breast, lung, and colon cancer. The compound's cytotoxic effects are thought to be mediated through the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and Western blot analysis. These findings suggest its potential as a lead compound for the development of novel anticancer therapies.
Despite these promising results, challenges remain in the development of Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Researchers are also exploring structural modifications to enhance its pharmacological profile and reduce any adverse effects.
In conclusion, Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 851973-23-4) represents a valuable scaffold in medicinal chemistry with demonstrated antimicrobial and anticancer activities. Ongoing research aims to optimize its properties and evaluate its potential in clinical settings. The compound's unique structural features and bioactivity make it a compelling subject for future studies in the field of chemical biology and pharmaceutical sciences.
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